molecular formula C14H18Cl2N2 B2463893 2-Naphthalen-1-yl-piperazine 2hcl CAS No. 2055842-01-6

2-Naphthalen-1-yl-piperazine 2hcl

Cat. No.: B2463893
CAS No.: 2055842-01-6
M. Wt: 285.21
InChI Key: WBPLVBJNHVSZPE-UHFFFAOYSA-N
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Description

2-Naphthalen-1-yl-piperazine dihydrochloride is a synthetic compound that consists of a naphthalene ring linked to a piperazine ring, with two hydrochloric acid molecules attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalen-1-yl-piperazine dihydrochloride typically involves the reaction of naphthalene derivatives with piperazine under specific conditions. One common method includes the reaction of 1-bromo-naphthalene with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-Naphthalen-1-yl-piperazine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-1-yl-piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthylamines .

Scientific Research Applications

2-Naphthalen-1-yl-piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthalen-1-yl-piperazine dihydrochloride involves its interaction with specific molecular targets. It acts as a non-selective, mixed serotonergic agent, exerting partial agonism at various serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F) while antagonizing others (5-HT2A, 5-HT2B, and 5-HT2C). This interaction affects various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalen-1-yl-piperazine dihydrochloride is unique due to its specific combination of a naphthalene ring and a piperazine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple serotonin receptors makes it valuable in research focused on neurological and psychological disorders .

Properties

IUPAC Name

2-naphthalen-1-ylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-15-8-9-16-14;;/h1-7,14-16H,8-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPLVBJNHVSZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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